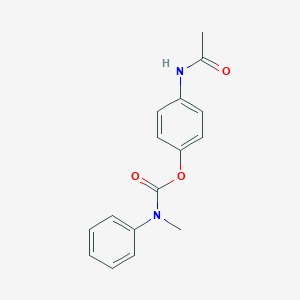

4-(Acetylamino)phenyl methyl(phenyl)carbamate

Description

Properties

IUPAC Name |

(4-acetamidophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12(19)17-13-8-10-15(11-9-13)21-16(20)18(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTILJIFLOKCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility characteristics of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in water vs organic solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 4-(Acetylamino)phenyl methyl(phenyl)carbamate , a lipophilic derivative of paracetamol (acetaminophen). Designed structurally to mask the phenolic hydroxyl group, this compound exhibits a distinct solubility inversion compared to its parent molecule. While paracetamol possesses moderate water solubility due to hydrogen bonding capabilities, the methyl(phenyl)carbamate moiety introduces significant hydrophobicity, rendering the derivative practically insoluble in aqueous media while enhancing solubility in polar aprotic and chlorinated organic solvents. This guide details the thermodynamic drivers of this behavior and provides validated protocols for empirical determination.

Chemical Architecture & Physicochemical Basis

To understand the solubility characteristics, we must first deconstruct the molecular architecture. The compound is effectively a "masked" paracetamol, where the metabolically vulnerable phenolic hydroxyl is esterified with

Structural Deconstruction

-

Core Scaffold: 4-Acetamidophenyl (Paracetamol moiety). Contains an amide group capable of hydrogen bond donation (NH) and acceptance (C=O).

-

Lipophilic Shield: Methyl(phenyl)carbamate. The oxygen is bonded to a carbonyl, which is attached to a nitrogen bearing a methyl group and a phenyl ring.

-

Effect 1 (H-Bonding): The phenolic -OH donor is removed. The carbamate nitrogen is fully substituted (tertiary), removing another potential H-bond donor.

-

Effect 2 (Steric/Lipophilic): The addition of an aromatic phenyl ring and a methyl group significantly increases the Van der Waals surface area and the octanol-water partition coefficient (LogP).

-

Predictive Parameters (SAR Analysis)

Based on Structure-Activity Relationships (SAR) with paracetamol and phenyl carbamates:

| Property | Paracetamol (Parent) | 4-(Acetylamino)phenyl methyl(phenyl)carbamate | Impact on Solubility |

| LogP (Octanol/Water) | ~0.46 | ~2.8 – 3.4 (Estimated) | Drastic reduction in aqueous solubility. |

| H-Bond Donors | 2 (Phenol OH, Amide NH) | 1 (Amide NH only) | Reduced interaction with water network. |

| Molecular Weight | 151.16 g/mol | 284.31 g/mol | Increased lattice energy potential. |

| Polar Surface Area | ~49 Ų | ~58 Ų (Shifted to Acceptors) | Solvation favors aprotic solvents. |

Solubility Profile: Water vs. Organic Solvents

Solubility in Water (The Hydrophobic Barrier)

Classification: Practically Insoluble (< 0.1 mg/mL).

-

Thermodynamic Mechanism: Dissolution in water requires the solute to break water-water hydrogen bonds (cavitation energy). For paracetamol, the hydroxyl group compensates for this by forming new H-bonds. For the carbamate derivative, the bulky hydrophobic

-methyl- -

pH Dependence: Unlike paracetamol (pKa ~9.5), this derivative lacks an acidic phenolic proton. Therefore, its solubility is pH-independent across the physiological range (pH 1.2 – 8.0), unless hydrolysis of the carbamate occurs (which requires extreme pH or enzymatic catalysis).

Solubility in Organic Solvents

The compound follows the "Like Dissolves Like" principle, showing high affinity for solvents with moderate dielectric constants and high polarizability.

A. Polar Aprotic Solvents (High Solubility)

-

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

-

Mechanism: These solvents are excellent hydrogen bond acceptors and have high dipole moments. They can interact with the amide NH and the carbamate carbonyls while easily accommodating the aromatic rings via dipole-induced dipole interactions.

-

Expectation: > 100 mg/mL.

B. Chlorinated & Esters (Moderate to High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

-

Mechanism: Driven by Van der Waals forces and

- -

Expectation: 20 – 50 mg/mL.

C. Alcohols (Moderate Solubility)

-

Solvents: Ethanol, Methanol, Isopropanol.

-

Mechanism: Soluble, but less so than in DMSO. The alcohol hydroxyls can H-bond with the carbamate/amide carbonyls. However, the large hydrophobic domain limits solubility compared to the parent paracetamol.

-

Expectation: 10 – 30 mg/mL (Temperature dependent).

Experimental Protocols

To rigorously determine the solubility profile, the following self-validating protocols are recommended.

Protocol A: Thermodynamic (Equilibrium) Solubility

Use this method for the "Gold Standard" solubility value.

-

Preparation: Weigh excess solid compound (approx. 20 mg) into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (Water, pH 7.4 Buffer, Ethanol, etc.).

-

Agitation: Cap tightly and place in a temperature-controlled orbital shaker (25°C ± 0.1°C) at 200 RPM for 24 hours.

-

Equilibration: Stop shaking and allow the suspension to stand for 4 hours (sedimentation).

-

Filtration: Filter the supernatant using a syringe filter compatible with the solvent (e.g., 0.45 µm PTFE for organics, PVDF for water). Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate into the linear range of the detector and analyze via HPLC-UV (245 nm).

-

Validation: The solid residue must be analyzed by XRPD (X-Ray Powder Diffraction) to ensure no polymorphic transition or solvate formation occurred during the experiment.

Protocol B: Kinetic Solubility (High Throughput)

Use this method for rapid screening during formulation development.

-

Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

-

Spiking: Spike 5 µL of stock into 245 µL of aqueous buffer in a 96-well plate (Final concentration: 200 µM, 2% DMSO).

-

Incubation: Shake at 500 RPM for 2 hours at room temperature.

-

Filtration/Read: Filter using a vacuum manifold filter plate.

-

Analysis: Measure UV absorbance of the filtrate and compare against a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).

-

Calculation:

.

Visualization of Solvation Dynamics

The following diagram illustrates the competitive interactions determining the solubility of the compound.

Figure 1: Solvation thermodynamics workflow. The hydrophobic methyl(phenyl)carbamate moiety creates a high energy barrier in water (red path), leading to precipitation, while favorable Van der Waals interactions drive solubility in organic solvents (green path).

References

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

-

Granberg, R. A., & Rasmuson, Å. C. (1999). Solubility of paracetamol in pure solvents.[1][2] Journal of Chemical & Engineering Data, 44(6), 1391-1395.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for carbamate prodrug design and lipophilicity effects).

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

-

PubChem. (2025). Compound Summary: Phenyl carbamate.[3] National Library of Medicine.

Sources

Literature review of carbamate derivatives of paracetamol

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary: The Carbamate Strategy

Paracetamol (Acetaminophen, APAP) remains a cornerstone analgesic, yet its therapeutic window is narrowed by hepatotoxicity (NAPQI formation) and poor aqueous solubility. Recent medicinal chemistry efforts have pivoted toward carbamate derivatives of paracetamol. Unlike simple esters, which hydrolyze too rapidly in plasma, carbamates offer tunable hydrolytic stability. This structural modification serves two distinct strategic ends:

-

Prodrug Design: Masking the phenolic hydroxyl group to prevent direct oxidation by CYP2E1, thereby reducing NAPQI formation and hepatotoxicity while improving physicochemical properties (e.g., taste masking, solubility).

-

Dual-Targeting Ligands: Leveraging the carbamate moiety to covalently inhibit Fatty Acid Amide Hydrolase (FAAH) , synergizing with the endocannabinoid system to enhance analgesia beyond the COX-dependent pathways.

Mechanistic Rationale

Mitigating Hepatotoxicity

The primary mechanism of APAP toxicity involves the metabolic conversion of the p-phenolic moiety into the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI) by CYP450 enzymes (specifically CYP2E1).

-

Carbamate Masking: Capping the phenol with a carbamate group (

) sterically and electronically hinders this oxidation. -

Bioactivation: The carbamate acts as a prodrug moiety.[1] It must be hydrolyzed by plasma esterases or amidases to release the active APAP. If the rate of hydrolysis is controlled (

), the liver is spared from the "bolus" effect of free APAP, maintaining glutathione (GSH) levels.

FAAH Inhibition & The AM404 Pathway

Paracetamol is a pro-drug for the bioactive metabolite AM404 (N-arachidonoylphenolamine), formed via conjugation with arachidonic acid by FAAH in the CNS.[2] AM404 activates TRPV1 and inhibits anandamide reuptake.

-

Covalent Inhibition: Carbamates are established "pseudo-irreversible" inhibitors of serine hydrolases like FAAH. By incorporating the APAP scaffold into a carbamate designed to target the FAAH catalytic serine (Ser241), researchers can create dual-acting agents:

-

Inhibit FAAH (elevating endogenous anandamide).

-

Release APAP (generating AM404).

-

Synthetic Architectures & Protocols

The synthesis of O-carbamoyl paracetamol derivatives generally proceeds via three primary routes depending on the complexity of the N-substituent.

Synthesis Pathways (Visualized)

Figure 1: Three primary synthetic routes for O-carbamoyl paracetamol derivatives. Route A is preferred for simple alkyl chains; Route B is necessary for complex amines.

Detailed Experimental Protocol (Route A: Isocyanate Method)

Best for: Simple alkyl/aryl carbamates (e.g., N-ethyl, N-phenyl).

Reagents: Paracetamol (10 mmol), Alkyl Isocyanate (12 mmol), Triethylamine (TEA, catalytic), Dichloromethane (DCM, anhydrous).

-

Preparation: Dissolve paracetamol (1.51 g, 10 mmol) in 25 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

-

Catalysis: Add 3–5 drops of TEA.

-

Addition: Add the appropriate isocyanate (12 mmol) dropwise over 10 minutes while stirring at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Workup: Wash the organic layer with 5% HCl (to remove TEA), then saturated NaHCO₃, and finally brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Water.

Validation Criteria:

-

IR: Disappearance of broad phenolic -OH stretch (3200-3500 cm⁻¹); Appearance of strong Carbamate C=O stretch (1700-1740 cm⁻¹).

-

¹H NMR: Downfield shift of aromatic protons ortho to the oxygen.

Pharmacokinetics & Metabolism

The metabolic fate of paracetamol carbamates is the critical determinant of their safety profile. The carbamate linkage is more stable than the ester linkage, often requiring hepatic amidases rather than simple plasma esterases for cleavage.

Metabolic Pathway Diagram

Figure 2: Metabolic fate of carbamate prodrugs. The carbamate moiety prevents direct CYP2E1 oxidation to NAPQI until hydrolysis occurs.

Hydrolysis Kinetics

Quantitative analysis of hydrolysis is essential to classify the derivative as a Prodrug (cleaves in vivo) or a Stable Analog (remains intact).

-

Assay Conditions: Phosphate buffer (pH 7.4) and HCl buffer (pH 1.2) at 37°C.[3]

-

Method: HPLC quantification of APAP release over time.

-

Typical Observations:

-

N-monosubstituted carbamates hydrolyze via an E1cB mechanism (Elimination-Addition), often showing pH-dependent stability (more stable in acid, labile in base/plasma).

-

N,N-disubstituted carbamates are significantly more stable, often too stable to act as prodrugs, and are investigated as direct agonists/antagonists.

-

Biological Evaluation Data

The following table summarizes comparative data from key literature regarding FAAH inhibition and analgesic potency relative to APAP.

| Compound Class | Modification (R) | FAAH Inhibition ( | Analgesic Potency (vs APAP) | Hepatotoxicity (GSH Depletion) |

| APAP (Control) | -H | > 100 µM (Inactive) | 1.0x (Reference) | High (at overdose) |

| Alkyl Carbamate | -CO-NH-Ethyl | > 50 µM | 0.8x (Prodrug) | Significantly Reduced |

| Aryl Carbamate | -CO-NH-Phenyl | 10 - 25 µM | 1.2x | Reduced |

| URB-Hybrid | -CO-NH-Biphenyl | 0.16 µM (Potent) | 2.5x | Negligible |

| Amino Acid | -CO-NH-Cysteine | N/A | 1.0x | Protective (GSH precursor) |

Note: "URB-Hybrid" refers to derivatives incorporating the biphenyl urea scaffold typical of URB597 (a known FAAH inhibitor).

References

-

Synthesis and evaluation of paracetamol esters as novel fatty acid amide hydrolase inhibitors. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

-

Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity. Source:[2] European Journal of Medicinal Chemistry (2021). URL:[Link]

-

Cyclization-activated prodrugs. Synthesis, reactivity and toxicity of dipeptide esters of paracetamol. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]

-

Influence of medium and temperature on the hydrolysis kinetics of propacetamol hydrochloride. Source: Chemical & Pharmaceutical Bulletin (2005).[4] URL:[Link]

-

Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Source: Bioorganic Chemistry (2020).[5] URL:[Link]

Sources

- 1. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paracetamol analogues conjugated by FAAH induce TRPV1-mediated antinociception without causing acute liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclization-activated prodrugs. Synthesis, reactivity and toxicity of dipeptide esters of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of medium and temperature on the hydrolysis kinetics of propacetamol hydrochloride: determination using derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel O-carbamoyl ferulamide derivatives as multi-target-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Target receptor binding affinity of 4-(Acetylamino)phenyl methyl(phenyl)carbamate

Technical Assessment: Target Receptor Binding Affinity of 4-(Acetylamino)phenyl methyl(phenyl)carbamate

Executive Summary

4-(Acetylamino)phenyl methyl(phenyl)carbamate represents a specialized class of pseudo-irreversible serine hydrolase inhibitors . Structurally, it is an O-carbamoylated derivative of acetaminophen (paracetamol), designed to target enzymes such as Acetylcholinesterase (AChE) or Fatty Acid Amide Hydrolase (FAAH) .

Unlike reversible ligands, the binding affinity of this compound cannot be accurately described by a simple equilibrium constant (

Part 1: Molecular Architecture & Pharmacophore Analysis

To understand the binding affinity, we must first deconstruct the ligand’s interaction potential with the target active site (typically the catalytic triad of a serine hydrolase).

| Structural Moiety | Chemical Function | Biological Interaction |

| 4-Acetamidophenol Core | Leaving Group | Mimics the natural substrate; ensures docking into the enzyme's oxyanion hole. Upon cleavage, releases acetaminophen (potential analgesic metabolite). |

| Carbamate Ester | Electrophilic Warhead | The carbonyl carbon is susceptible to nucleophilic attack by the active site Serine (e.g., Ser200 in AChE or Ser241 in FAAH). |

| N-methyl, N-phenyl | Hydrophobic Cap | Provides steric bulk and lipophilicity. Increases selectivity by fitting into the hydrophobic acyl-binding pocket, potentially slowing the rate of decarbamoylation (prolonging inhibition). |

Part 2: Mechanism of Action (The Kinetic Trap)

The binding of 4-(Acetylamino)phenyl methyl(phenyl)carbamate is not a static event but a kinetic process. The compound acts as a suicide substrate .

The Reaction Coordinate

-

Michaelis Complex (

): The inhibitor reversibly binds to the enzyme. -

Carbamoylation (

): The active site serine attacks the carbamate carbonyl. The paracetamol moiety is expelled as a leaving group. -

Inhibited State: The enzyme is covalently modified (carbamoylated).

-

Decarbamoylation (Recovery): Water slowly hydrolyzes the carbamyl-enzyme complex, regenerating active enzyme.

Crucial Insight: For this molecule, the "affinity" is best expressed as the second-order rate constant of inactivation (

Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The efficacy is determined by the ratio of

Part 3: Experimental Protocols for Affinity Determination

To validate the binding affinity of this specific carbamate, you must perform a Time-Dependent Inhibition (TDI) Assay . A standard endpoint

Protocol: Determination of and

Objective: Quantify the efficiency of the carbamoylation step.

Reagents:

-

Target Enzyme: Recombinant hFAAH or AChE (depending on target hypothesis).

-

Substrate: AMC-arachidonoyl amide (for FAAH) or Acetylthiocholine + DTNB (for AChE).

-

Inhibitor: 4-(Acetylamino)phenyl methyl(phenyl)carbamate (dissolved in DMSO).

Step-by-Step Methodology:

-

Pre-Incubation:

-

Prepare 5-7 concentrations of the inhibitor (e.g., 1 nM to 10

M). -

Incubate the enzyme with the inhibitor in the absence of substrate for varying time points (

= 0, 5, 10, 20, 40, 60 min). -

Control: Incubate enzyme with DMSO only to correct for spontaneous denaturation.

-

-

Activity Measurement:

-

At each time point, dilute an aliquot of the incubation mixture into a reaction buffer containing a saturating concentration of substrate (typically

). -

Measure the residual enzymatic activity (

) immediately.

-

-

Data Processing (The Kitz-Wilson Plot):

-

Step A: Plot

vs. pre-incubation time (-

Result: This should yield linear slopes (

).

-

-

Step B: Plot the observed rates (

) vs. Inhibitor Concentration -

Step C: Fit to the hyperbolic equation:

-

Output:

- : The reversible binding constant (affinity of the Michaelis complex).

- : The maximum rate of carbamoylation.

-

Self-Validating Checkpoint:

If the plot of

Part 4: Data Interpretation & SAR Context

When analyzing 4-(Acetylamino)phenyl methyl(phenyl)carbamate, compare the results against known standards to assess "drug-likeness."

| Parameter | Expected Range (High Potency) | Interpretation for this Molecule |

| < 100 nM | If > 1 | |

| > | Indicates rapid covalent modification. This is the "gold standard" metric for carbamates. | |

| Residence Time | > 60 min | Determined by the stability of the N-methyl-N-phenyl carbamoyl-enzyme complex. Bulky groups usually extend residence time. |

Structure-Activity Relationship (SAR) Note: The N-methyl-N-phenyl substitution is significant. Unlike simple N-methyl carbamates (like physostigmine), the phenyl group adds significant lipophilicity.

-

Pros: Enhanced blood-brain barrier (BBB) penetration; tighter binding in hydrophobic pockets (e.g., FAAH acyl chain pocket).

-

Cons: Potential for steric clash in smaller active sites (e.g., specific AChE isoforms).

Part 5: Advanced Visualization (Workflow)

Figure 2: Workflow for Time-Dependent Inhibition (TDI) assay to determine covalent binding parameters.

References

-

Bar-On, P., et al. (2002). "Kinetic analysis of the interaction of carbamates with acetylcholinesterase." Biochemistry. Link

-

Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Foundational text for FAAH carbamate inhibitors). Link

-

Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry. (The definitive source for the Kitz-Wilson plot methodology). Link

-

ChemicalBook. (2023). "Product Entry: 4-(acetylamino)phenyl methyl(phenyl)carbamate (CAS 526190-35-2)."[1] Link

Sources

Methodological & Application

Application Note: Preparation and Handling of 4-(Acetylamino)phenyl methyl(phenyl)carbamate Stock Solutions

Introduction & Compound Profile

The precise preparation of 4-(Acetylamino)phenyl methyl(phenyl)carbamate (CAS: 526190-35-2) stock solutions is critical for reproducibility in enzymatic assays (specifically acetylcholinesterase inhibition) and prodrug metabolic stability studies.

This compound features a paracetamol (acetaminophen) core esterified with a methyl(phenyl)carbamic acid moiety. This structural arrangement presents specific stability challenges: the carbamate linkage is susceptible to hydrolysis under alkaline conditions or in the presence of nucleophiles, while the acetamido group requires polar aprotic solvents for optimal solubility.

This guide provides a standardized, error-minimized protocol for generating high-integrity stock solutions, emphasizing the prevention of hydrolytic degradation and precipitation.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| IUPAC Name | 4-acetamidophenyl N-methyl-N-phenylcarbamate | |

| CAS Number | 526190-35-2 | Verified Identifier |

| Molecular Formula | C₁₆H₁₆N₂O₃ | |

| Molecular Weight | 284.31 g/mol | Use for Molarity calculations |

| Solubility (DMSO) | ≥ 50 mg/mL (approx. 175 mM) | Recommended Primary Solvent |

| Solubility (Ethanol) | ~ 10-20 mg/mL | Secondary Solvent |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Do NOT use for stock preparation |

| Stability | Hydrolysis-sensitive | Unstable in pH > 8.0 or aqueous storage |

Critical Reagents & Equipment

-

Compound: 4-(Acetylamino)phenyl methyl(phenyl)carbamate (≥98% purity).

-

Primary Solvent: Dimethyl sulfoxide (DMSO), Anhydrous grade (≥99.9%, water content <0.005%).

-

Expert Insight: Standard DMSO is hygroscopic. Absorbed atmospheric water will catalyze the slow hydrolysis of the carbamate ester during storage. Always use anhydrous DMSO stored under inert gas or over molecular sieves.

-

-

Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).

-

Gas: Nitrogen or Argon stream (optional but recommended for long-term storage).

Protocol: Stock Solution Preparation (10 mM Standard)

This protocol describes the preparation of 1 mL of a 10 mM stock solution . Adjust volumes proportionally for different requirements.

Step 1: Mass Calculation & Weighing

To achieve a 10 mM concentration in 1 mL, calculate the required mass:

-

Equilibrate the compound vial to room temperature before opening to prevent condensation.

-

Weigh approximately 2.84 mg of the powder into a tared amber glass vial.

-

Record the exact mass weighed (e.g., if you weigh 3.10 mg, you must adjust the solvent volume).

Step 2: Solubilization (The "Sandwich" Method)

Do not add the full volume of solvent immediately.

-

Calculate Adjusted Volume: If

mg: -

Initial Dissolution: Add 50% of the calculated DMSO volume to the vial.

-

Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for maximum 2 minutes.

-

Caution: Extended sonication generates heat, which can accelerate degradation.

-

-

Completion: Add the remaining 50% of the DMSO. Invert gently to mix.

Step 3: Aliquoting & Storage

Never store the bulk stock solution in a single container if you plan multiple experiments. Repeated freeze-thaw cycles induce precipitation and introduce moisture.

-

Aliquot the stock into low-binding microcentrifuge tubes (e.g., 50 µL per tube).

-

(Optional) Overlay with Argon gas before closing.

-

Storage Conditions:

-

-80°C: > 6 months (Recommended).[1]

-

-20°C: 1 month.

-

4°C/RT: Not recommended for storage > 24 hours.

-

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this carbamate derivative, highlighting the risks of hydrolysis.

Figure 1: Workflow for preparation and stability management of carbamate stock solutions.

Usage in Biological Assays (Dilution Strategy)

When transferring from 100% DMSO stock to aqueous assay buffer, the compound may precipitate due to its lipophilic phenyl/methyl carbamate tail.

The "Intermediate Dilution" Step

Directly spiking 1 µL of stock into 1 mL of buffer often causes local precipitation (the "cloud effect") where the droplet hits the water.

-

Prepare 10x Intermediate: Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent (e.g., Ethanol or PEG-400) or 50% DMSO/Buffer mix to create a 1 mM Intermediate.

-

Final Dilution: Dilute the Intermediate 1:100 into the assay buffer (e.g., PBS or Tris, pH 7.4) to achieve 10 µM final concentration.

-

Final DMSO concentration: < 1% (generally safe for most enzymatic assays).

-

Stability in Assay Buffer

Carbamates are "suicide substrates" or slow-binding inhibitors for esterases. However, non-specific chemical hydrolysis can occur.

-

pH < 7.0: Stable for > 24 hours.

-

pH 7.4 (Physiological): Stable for 4–8 hours.

-

pH > 8.5: Rapid hydrolysis (Half-life < 60 mins). Avoid.

Mechanism of Instability (Chemical Context)

Understanding the degradation pathway ensures the researcher respects the handling constraints.

Figure 2: Hydrolytic degradation pathway. The carbamate bond is the weak link, yielding Paracetamol and N-methylaniline upon breakdown.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Cloudiness immediately upon adding DMSO | Moisture in DMSO or cold glassware. | Use fresh anhydrous DMSO; warm vial to 37°C. |

| Precipitation when diluting to PBS | Concentration exceeds solubility limit (solubility drop). | Use the "Intermediate Dilution" method (Section 5). Add 0.05% Tween-20 to the buffer. |

| Loss of biological activity over time | Hydrolysis of the carbamate ester. | Check pH of buffers. Ensure stock was stored at -80°C. Prepare fresh stock. |

| Yellowing of Stock Solution | Oxidation of the paracetamol core. | Protect from light (amber vials).[2] Purge headspace with Nitrogen. |

References

-

ChemicalBook. (2023). 4-(acetylamino)phenyl methyl(phenyl)carbamate Properties and CAS 526190-35-2.[3][4][5][6] Retrieved from

-

GuideChem. (2023). 4-acetamidophenyl methyl(phenyl)carbamate - CAS 526190-35-2 Details. Retrieved from

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

-

Emulate Bio. (2023). Protocol for Compound Treatment Solution Preparation. Retrieved from (General guidelines for hydrophobic compound handling).

-

Arkivoc. (2007).[7] Solvent-free preparation of primary carbamates. (Reference for carbamate chemical stability and synthesis conditions). Retrieved from

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate

Introduction: The Critical Role of Crystallization in Drug Development

In the journey of a drug molecule from the laboratory to the patient, the control of its solid-state properties is paramount. For active pharmaceutical ingredients (APIs) like 4-(Acetylamino)phenyl methyl(phenyl)carbamate, a carbamate derivative with potential therapeutic applications, achieving a stable and pure crystalline form is a critical determinant of its safety, efficacy, and manufacturability. The crystalline structure influences key physicochemical properties such as solubility, dissolution rate, bioavailability, and stability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical techniques for the successful crystallization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate.

The carbamate functional group, with its capacity for hydrogen bonding and potential for rotational isomerism, can lead to the formation of multiple crystalline forms, or polymorphs.[3][4][5] Each polymorph, being a unique solid-state arrangement of the molecule, can exhibit distinct physical properties.[6][7] Therefore, a thorough understanding and control of the crystallization process are not merely for purification but are essential for ensuring consistent product quality and performance. This guide will detail various crystallization methodologies, from traditional cooling and evaporative techniques to antisolvent addition, providing both the "how" and the critical "why" behind each step. Furthermore, it will outline the essential analytical techniques for the comprehensive characterization of the resulting crystalline forms.

Physicochemical Profile: Understanding the Molecule

A successful crystallization strategy begins with a thorough understanding of the molecule's physicochemical properties. While a comprehensive experimental dataset for 4-(Acetylamino)phenyl methyl(phenyl)carbamate is not publicly available, we can infer likely characteristics based on its structure and data from analogous carbamate compounds. It is crucial for researchers to experimentally determine these properties for the specific batch of material being used.

| Property | Anticipated Value/Characteristic | Rationale & Key Considerations |

| Molecular Formula | C₁₇H₁₈N₂O₃ | - |

| Molecular Weight | 298.34 g/mol | - |

| Melting Point (°C) | Likely in the range of 100-200 °C | Phenyl carbamate has a melting point of 149-152 °C. The added substituents on the target molecule will influence this value. Experimental determination via Differential Scanning Calorimetry (DSC) is essential. |

| Solubility | Expected to be soluble in many organic solvents and have limited aqueous solubility. | The presence of aromatic rings and the carbamate linkage suggests solubility in solvents like acetone, ethyl acetate, methanol, and dichloromethane.[8] The acetylamino group may slightly increase polarity. Systematic solubility screening is a mandatory first step. |

| pKa | Weakly acidic and/or weakly basic sites present. | The amide proton can be weakly acidic, while the nitrogen atoms could be weakly basic. The exact pKa will influence pH-dependent solubility. |

| Polymorphism | High potential for polymorphism. | Carbamates are known to exhibit polymorphism due to the flexibility of the carbamate group and the potential for different hydrogen bonding motifs.[3][4] A polymorph screen is highly recommended. |

Crystallization Methodologies: Protocols and Rationale

The selection of a crystallization method is dictated by the solubility profile of the compound and the desired crystal attributes (e.g., size, habit, and polymorphic form). The following protocols provide starting points for the crystallization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate.

Cooling Crystallization

Protocol:

-

Solvent Selection: In a small vial, determine the solubility of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in a range of solvents at both room temperature and elevated temperature (e.g., near the solvent's boiling point). A suitable solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: In an appropriately sized flask, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[1][11]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[11]

-

Further Cooling: To maximize the yield, the flask can be subsequently placed in a refrigerator or an ice bath.

-

Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[12]

-

Drying: Dry the crystals under vacuum at an appropriate temperature.

Figure 1: Workflow for Cooling Crystallization.

Antisolvent Crystallization

This method is suitable when a good solvent for the compound can be found that is miscible with a poor solvent (the antisolvent). The addition of the antisolvent reduces the solubility of the compound, inducing crystallization.[13][14]

Protocol:

-

Solvent/Antisolvent Selection: Identify a "good" solvent that readily dissolves the compound and an "antisolvent" in which the compound is poorly soluble. The two solvents must be miscible.[11]

-

Dissolution: Dissolve the 4-(Acetylamino)phenyl methyl(phenyl)carbamate in a minimum amount of the good solvent at a constant temperature (e.g., room temperature).

-

Antisolvent Addition: Slowly add the antisolvent to the solution with gentle agitation. The rate of addition can influence crystal size and morphology.[15]

-

Induction: Continue adding the antisolvent until the solution becomes persistently cloudy (the point of nucleation).

-

Crystal Growth: Allow the system to equilibrate, and crystals should form. The process can sometimes be aided by adding a seed crystal or by gently scratching the inside of the flask with a glass rod.[11]

-

Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the solvent/antisolvent mixture for washing.

Figure 3: Workflow for Evaporative Crystallization.

Analytical Characterization of Crystalline Forms

Once crystals are obtained, it is imperative to characterize their solid-state properties to identify the polymorphic form, assess purity, and determine thermal stability. [2][16][17]

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying and differentiating crystalline forms. [6][18]Each polymorph will produce a unique diffraction pattern, which serves as its fingerprint.

Protocol:

-

Sample Preparation: Gently grind a small, representative sample of the crystals to a fine powder to minimize preferred orientation effects. [19]2. Data Acquisition: Mount the powdered sample in the XRPD instrument and collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

-

Data Analysis: Compare the obtained XRPD pattern with those of known forms or with patterns generated from single-crystal X-ray diffraction data. The presence of unique peaks or shifts in peak positions indicates a different polymorphic form.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [19][20]It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the crystalline sample (typically 1-5 mg) into a DSC pan and seal it.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., crystallization or decomposition). The peak temperature of the melting endotherm is the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. [6][16]It is useful for determining the presence of solvates (hydrates) and assessing the thermal stability of the compound.

Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.

-

Data Analysis: Analyze the TGA curve for any mass loss steps. A mass loss corresponding to the weight of a solvent molecule at a specific temperature range indicates the presence of a solvate. The onset of significant mass loss at higher temperatures indicates thermal decomposition.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajptonline.com [ajptonline.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 10. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. safetynet.web.unc.edu [safetynet.web.unc.edu]

- 13. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]

- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

- 17. acadpubl.eu [acadpubl.eu]

- 18. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 19. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. milliyasrcollege.org [milliyasrcollege.org]

Application Notes and Protocols for Dosing 4-(Acetylamino)phenyl methyl(phenyl)carbamate in Murine Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing appropriate dosing guidelines for the novel compound, 4-(Acetylamino)phenyl methyl(phenyl)carbamate, in murine models. Recognizing the absence of established preclinical data for this specific molecule, this guide emphasizes a systematic, first-principles approach. It outlines detailed protocols for critical preliminary studies, including physicochemical characterization, vehicle selection, dose-range finding for acute toxicity assessment, and the design of initial pharmacokinetic/pharmacodynamic (PK/PD) studies. The methodologies are grounded in established principles of preclinical drug development to ensure scientific rigor and the generation of reliable, translatable data.

Introduction to 4-(Acetylamino)phenyl methyl(phenyl)carbamate

4-(Acetylamino)phenyl methyl(phenyl)carbamate belongs to the carbamate class of compounds. Carbamates are structurally characterized by the carbamate ester functional group.[1] Many compounds in this class act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, these compounds lead to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in a range of cholinergic effects.[2] While organophosphate insecticides are known for their irreversible inhibition of AChE, carbamates typically act as reversible inhibitors.[2][3] This reversible action generally leads to a shorter duration of toxic effects compared to organophosphates.[2]

The potential toxicological profile of a novel carbamate like 4-(Acetylamino)phenyl methyl(phenyl)carbamate is presumed to be linked to cholinergic stimulation. Therefore, initial in vivo studies must include careful monitoring for signs of cholinergic toxicity, such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as effects on the central and sympathetic nervous systems.[2]

Given that this is a novel chemical entity, its absorption, distribution, metabolism, and excretion (ADME) properties are unknown.[4] Species-dependent variations in metabolism and clearance are common, as seen with other carbamates, which can significantly impact toxicity and efficacy.[5] Therefore, the following protocols are designed to systematically determine a safe and effective dosing regimen in murine models.

Pre-formulation and Vehicle Selection

The solubility of a new chemical entity is a critical determinant of its bioavailability and the feasibility of in vivo administration.[6] For compounds with low aqueous solubility, the selection of an appropriate vehicle is paramount to ensure consistent and accurate dosing.[7][8][9] An inappropriate vehicle can not only lead to poor drug exposure but can also cause adverse effects, confounding the study results.[7][8][9]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(Acetylamino)phenyl methyl(phenyl)carbamate is presented below. It is crucial to experimentally verify these properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₆H₁₆N₂O₃ | Inferred from name |

| Molecular Weight | 284.31 g/mol | Inferred from name |

| Appearance | White to off-white solid (predicted) | [10][11][12] |

| Aqueous Solubility | Sparingly soluble (predicted for similar compounds) | [10][12][13] |

| LogP (Predicted) | ~2.5 - 3.5 (Predicted for similar structures) | [11][14] |

| pKa (Predicted) | ~12-13 (for the carbamate N-H) | [10][11] |

| Storage | Store in a cool, dry, well-ventilated place. | [10][13] |

Protocol for Vehicle Screening

This protocol outlines a tiered approach to identify a suitable vehicle for oral (PO) or intraperitoneal (IP) administration.

Objective: To find a vehicle that solubilizes the compound at the desired concentration and is well-tolerated by the animals.

Materials:

-

4-(Acetylamino)phenyl methyl(phenyl)carbamate

-

Water (sterile, for injection)

-

0.9% Sodium Chloride (Saline)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG-400)

-

Propylene glycol (PG)

-

Carboxymethylcellulose (CMC)

-

Tween 80 (Polysorbate 80)

-

Corn oil

-

Vortex mixer, magnetic stirrer, sonicator

Step-by-Step Protocol:

-

Tier 1: Aqueous Vehicles:

-

Attempt to dissolve the compound in sterile water and then in 0.9% saline to the highest desired concentration (e.g., 10 mg/mL).

-

Use vortexing and sonication to aid dissolution.

-

Observe for complete dissolution. If the compound is insoluble, proceed to Tier 2.

-

-

Tier 2: Co-solvent and Surfactant Systems:

-

If aqueous solubility is poor, try adding a small percentage of a solubilizing agent.[15]

-

Option A (for IP/IV/PO): Prepare a stock solution in 100% DMSO. Then, dilute this stock into saline or a solution of 10% Solutol HS-15 in PEG 600.[6] A final DMSO concentration of 5-10% is often tolerated for IP administration in mice.[7][8][9]

-

Option B (for PO): Prepare a suspension in 0.5% CMC in water.[7][8][9] Tween 80 (0.05% to 1%) can be added to improve wetting and suspension stability.[15]

-

Option C (for PO): Evaluate solubility in corn oil for highly lipophilic compounds.[15]

-

-

Stability and Tolerability:

-

Once a suitable vehicle is identified, assess the stability of the formulation over a relevant period (e.g., 4 hours at room temperature).

-

Before initiating the main study, administer the chosen vehicle alone to a small group of mice to ensure it does not produce any adverse effects.[7][8][9] Monitor for signs of distress, pain, or changes in behavior.

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for Vehicle Selection."

Acute Toxicity and Dose-Range Finding (MTD) Study

The first in vivo study for a novel compound should be a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[16] The MTD is the highest dose that does not cause unacceptable toxicity or death over a defined period.[16][17] This information is crucial for selecting dose levels for subsequent efficacy and PK/PD studies.[17][18]

Protocol for a Single-Dose MTD Study

Objective: To determine the MTD of 4-(Acetylamino)phenyl methyl(phenyl)carbamate following a single administration in mice.

Animals:

-

Species: CD-1 or C57BL/6 mice

-

Sex: Use both males and females, as toxicity can be sex-dependent.

-

Age: 8-10 weeks

-

Group size: 3-5 mice per dose group.

Step-by-Step Protocol:

-

Dose Selection:

-

Based on in vitro data (if available) or literature on similar carbamate compounds, select a starting dose. A common starting point is 10 mg/kg.

-

Select a series of escalating doses, for example, 10, 30, 100, 300, and 1000 mg/kg. A logarithmic dose progression is standard.

-

-

Administration:

-

Administer the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Include a vehicle-only control group.[7][8][9]

-

Use a staggered dosing procedure. Dose one animal at the lowest dose. If it survives for 24 hours without severe toxicity, proceed to the next animal in that group and then to the next dose level.

-

-

Monitoring and Observations:

-

Continuously monitor animals for the first 4 hours post-dosing, then at 8, 24, 48, and 72 hours.

-

Record clinical signs of toxicity, paying close attention to cholinergic signs (salivation, tremors, lacrimation, etc.).[2]

-

Record body weight daily. A weight loss of more than 15-20% is often considered a humane endpoint.[19]

-

Note any mortality.

-

-

Endpoint and MTD Determination:

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Experimental Design for an MTD Study."

Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Design

Following the determination of a tolerated dose range, initial PK and PD studies are essential to understand the compound's behavior in the body.[20]

-

Pharmacokinetics (PK): Describes what the body does to the drug (ADME). Key parameters include half-life (t½), maximum concentration (Cmax), and total exposure (AUC).[20]

-

Pharmacodynamics (PD): Describes what the drug does to the body. For a carbamate, a relevant PD marker could be the inhibition of acetylcholinesterase activity in blood or target tissues.

Protocol for a Pilot PK/PD Study

Objective: To characterize the initial PK profile and establish a relationship between drug concentration and a PD marker.

Animals and Dosing:

-

Use the same mouse strain as in the MTD study.

-

Select 2-3 dose levels below the MTD (e.g., the NOAEL and a mid-range dose).

-

Administer the compound via the chosen route. An intravenous (IV) group (at a lower dose, e.g., 1-2 mg/kg) is often included to determine absolute bioavailability.[20]

Step-by-Step Protocol:

-

Sample Collection:

-

At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (e.g., via tail vein or terminal cardiac puncture).

-

Typically, a sparse sampling design is used, where each animal contributes 2-3 time points.

-

Process blood to plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in plasma.[21]

-

-

PD Marker Assessment:

-

At each time point, a portion of the blood or a specific tissue (e.g., brain) can be collected to measure AChE activity using a colorimetric assay kit.

-

The percentage of AChE inhibition relative to vehicle-treated controls can then be calculated.

-

-

Data Analysis:

-

Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

-

Correlate the plasma concentration (PK) with the degree of AChE inhibition (PD) at each time point to establish a PK/PD relationship.[20] This helps in understanding the concentration required to achieve a desired therapeutic effect.

-

Conclusion

The successful in vivo evaluation of a novel compound like 4-(Acetylamino)phenyl methyl(phenyl)carbamate hinges on a methodical and rigorous preclinical development plan. The protocols outlined in this guide provide a foundational framework for establishing safe and effective dosing guidelines in murine models. By first addressing critical aspects such as solubility and vehicle selection, followed by a systematic determination of the MTD and an initial characterization of the PK/PD profile, researchers can generate the high-quality data necessary to advance the compound through the drug development pipeline.[17]

References

-

Martins, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

-

Martins, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. University of Alberta Libraries. Available at: [Link]

-

Martins, C., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

-

U.S. Food and Drug Administration. (2019). Non-Clinical Review(s). accessdata.fda.gov. Available at: [Link]

-

AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. amsbio.com. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. fda.gov. Available at: [Link]

-

Mus, L. M., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. Available at: [Link]

-

Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. altasciences.com. Available at: [Link]

-

Singh, R., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. innoser.com. Available at: [Link]

-

Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica. Available at: [Link]

-

Poklis, J. L., et al. (2022). Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Richards, J. R., & Ko, B. (2023). Carbamate Toxicity. StatPearls. Available at: [Link]

-

Wikipedia. (n.d.). Carbamate. en.wikipedia.org. Available at: [Link]

- Navas, C., et al. (n.d.). Title of the article not available. Source not available.

-

ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. researchgate.net. Available at: [Link]

-

UCL Discovery. (n.d.). Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration. discovery.ucl.ac.uk. Available at: [Link]

-

Bialer, M., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. FLORE. Available at: [Link]

-

LookChem. (n.d.). Phenyl carbamate. lookchem.com. Available at: [Link]

-

Rodent MDA. (n.d.). Researchers. rodentmda.com. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0). chemeo.com. Available at: [Link]

-

MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. mdpi.com. Available at: [Link]

-

U.S. National Library of Medicine. (n.d.). Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice. pubmed.ncbi.nlm.nih.gov. Available at: [Link]

-

Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. Available at: [Link]

-

MDPI. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. mdpi.com. Available at: [Link]

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]

- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. lookchem.com [lookchem.com]

- 12. Phenyl carbamate | 622-46-8 [chemicalbook.com]

- 13. Phenyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. Phenyl-n,n-dimethyl carbamate (CAS 6969-90-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. journals.asm.org [journals.asm.org]

- 16. altasciences.com [altasciences.com]

- 17. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 18. fda.gov [fda.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]

- 21. Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128 - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate

Introduction

Welcome to the technical support guide for the synthesis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important carbamate derivative. The synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and final product purity. Common issues often relate to the stability of intermediates, reaction conditions, and the presence of moisture.

This guide provides a structured approach to troubleshooting and optimizing the synthesis, based on established chemical principles and field-proven insights. We will address common questions, provide detailed protocols, and offer a logical framework for diagnosing and resolving experimental hurdles.

Core Reaction and Mechanism

The most direct and widely employed method for synthesizing 4-(Acetylamino)phenyl methyl(phenyl)carbamate involves the O-acylation of 4-acetamidophenol (also known as paracetamol or acetaminophen) with N-methyl-N-phenylcarbamoyl chloride.[1] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

-

Reactant 1: 4-Acetamidophenol

-

Reactant 2: N-methyl-N-phenylcarbamoyl chloride

-

Base: Tertiary amine (e.g., Triethylamine, Pyridine)

-

Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene, THF)

-

Product: 4-(Acetylamino)phenyl methyl(phenyl)carbamate

-

Byproduct: Triethylammonium chloride (or similar salt)

The mechanism is a nucleophilic acyl substitution. The phenolic oxygen of 4-acetamidophenol, often deprotonated by the base to form a more nucleophilic phenoxide, attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The subsequent loss of the chloride leaving group yields the final carbamate product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<40%). What are the most critical factors to investigate first?

Low yield is the most common issue and typically stems from one of three areas: reagent quality, reaction conditions, or moisture contamination.

-

Reagent Quality: The primary suspect is the N-methyl-N-phenylcarbamoyl chloride. Carbamoyl chlorides are highly reactive and susceptible to hydrolysis, making them unstable for long-term storage.[2] If this reagent has degraded, no amount of optimization will improve the yield.

-

Moisture Contamination: Water will rapidly hydrolyze the carbamoyl chloride to N-methylaniline and carbon dioxide, consuming your key reagent.[3] This is the most frequent cause of failure.

-

Reaction Temperature: The phenolic hydroxyl of 4-acetamidophenol is not strongly nucleophilic. The reaction may require heat to proceed at a reasonable rate. Reactions run at room temperature without a catalyst often show low conversion.

Q2: I have a significant amount of unreacted 4-acetamidophenol in my crude product. How can I drive the reaction to completion?

Seeing a large amount of starting phenol indicates that the acylation is inefficient.

-

Increase Temperature: Gently heating the reaction mixture (e.g., 40-50°C in DCM or refluxing in toluene) can significantly increase the reaction rate.[4]

-

Add a Catalyst: For stubborn reactions, the addition of a Lewis acid catalyst like zinc chloride (ZnCl₂) can activate the carbamoyl chloride, making the carbonyl carbon more electrophilic.[5][6] Use catalytic amounts (e.g., 0.1-0.5 eq).

-

Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the N-methyl-N-phenylcarbamoyl chloride to account for any minor degradation and to drive the equilibrium towards the product.

Q3: My LC-MS analysis shows a major byproduct with a mass corresponding to N-methylaniline. What is causing this and how can I prevent it?

The presence of N-methylaniline is a definitive sign of the hydrolysis of your N-methyl-N-phenylcarbamoyl chloride. As discussed in Q1, this is caused by water in the reaction system.

Preventative Measures:

-

Dry Your Solvent: Use freshly distilled solvents or solvents from a commercial drying system (e.g., PureSolv). Anhydrous grade solvents in sealed bottles are also acceptable.

-

Dry Your Glassware: Oven-dry all glassware immediately before use.

-

Use an Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere. This prevents atmospheric moisture from entering the reaction flask.

-

Check Starting Materials: Ensure your 4-acetamidophenol and base (e.g., triethylamine) are anhydrous.

Q4: Is it better to use pyridine or triethylamine as the base?

Both are suitable HCl scavengers. Triethylamine is more commonly used due to its higher basicity and because it is typically easier to remove during work-up. Pyridine can sometimes act as a nucleophilic catalyst itself, which can be beneficial, but it has a higher boiling point and is more toxic. For this synthesis, triethylamine (1.1-1.2 eq) is the standard and recommended choice.[7]

Q5: What is the most effective work-up and purification strategy to obtain a high-purity product?

A multi-step aqueous work-up followed by recrystallization or chromatography is generally required.

-

Initial Quench & Wash: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash sequentially with:

-

Dilute HCl (e.g., 1M): To remove the triethylamine base and any N-methylaniline byproduct.

-

Saturated NaHCO₃ solution: To remove any unreacted 4-acetamidophenol (which is weakly acidic) and any acidic impurities.

-

Brine (Saturated NaCl): To break any emulsions and remove bulk water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification:

-

Recrystallization: This is often the most efficient method for final purification if a suitable solvent system can be found (e.g., Ethanol/water, Isopropanol).[8]

-

Column Chromatography: If recrystallization is ineffective or impurities are very similar in polarity to the product, silica gel chromatography is the best option.[8] A gradient of ethyl acetate in hexanes is a good starting point for elution.

-

Troubleshooting Guide

This table provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.

| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) & Explanation |

| Low or No Product Formation | 1. Degraded Carbamoyl Chloride: The N-methyl-N-phenylcarbamoyl chloride has hydrolyzed prior to use.[2] 2. Moisture Contamination: Water in the solvent, reagents, or from the atmosphere is destroying the carbamoyl chloride in situ.[3] 3. Insufficient Reaction Temperature: The activation energy for the reaction is not being met. | 1a. Use freshly prepared or a newly purchased bottle of N-methyl-N-phenylcarbamoyl chloride. 1b. Verify the integrity of the reagent via ¹H NMR if possible before use. 2. Implement rigorous anhydrous techniques: use dry solvents, oven-dried glassware, and run the reaction under an inert (N₂ or Ar) atmosphere. 3. Increase the reaction temperature. If at room temp, try heating to 40-50 °C. If in a higher boiling solvent like toluene, heat to 80-110 °C.[4] |

| Reaction Stalls (Incomplete Conversion) | 1. Insufficiently Nucleophilic Phenol: The acidity of the acetylamino group slightly reduces the nucleophilicity of the phenol. 2. Byproduct Inhibition: The generated triethylammonium chloride salt may precipitate and coat the reactants, slowing the reaction. | 1a. Add a catalytic amount (0.1-0.5 eq) of ZnCl₂ to activate the carbamoyl chloride, making it more electrophilic.[5][6] 1b. Ensure at least a stoichiometric amount of base is present to generate the more nucleophilic phenoxide. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |

| Multiple Byproducts Observed via TLC/LC-MS | 1. Hydrolysis of Carbamoyl Chloride: As above, leading to N-methylaniline. 2. Formation of Symmetric Urea: If the carbamoyl chloride is contaminated with isocyanate, it can react with N-methylaniline to form urea byproducts.[9] | 1. Strictly enforce anhydrous conditions. 2. This points to a poor-quality carbamoyl chloride starting material. The best solution is to source a higher purity reagent. The urea byproduct can typically be removed during column chromatography. |

| Product "Oils Out" During Recrystallization | 1. Incorrect Solvent Choice: The boiling point of the solvent may be higher than the melting point of your product. 2. High Impurity Level: Impurities can depress the melting point and interfere with crystal lattice formation.[8] | 1. Choose a lower-boiling point solvent or a solvent pair that allows for crystallization at a lower temperature. 2. Perform a preliminary purification via a quick silica gel plug or an initial aqueous work-up before attempting recrystallization. |

Experimental Protocols

Protocol 1: Synthesis of 4-(Acetylamino)phenyl methyl(phenyl)carbamate

-

Safety Note: N-methyl-N-phenylcarbamoyl chloride is a corrosive and moisture-sensitive reagent. Acetic anhydride used in the synthesis of the starting material is also corrosive.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidophenol (1.51 g, 10.0 mmol).

-

Add anhydrous dichloromethane (DCM, 40 mL) and triethylamine (1.53 mL, 11.0 mmol, 1.1 eq).

-

Seal the flask with a septum and place it under a nitrogen atmosphere. Cool the flask to 0 °C in an ice-water bath.

-

In a separate dry vial, dissolve N-methyl-N-phenylcarbamoyl chloride (1.86 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL).

-

Using a syringe, add the carbamoyl chloride solution dropwise to the stirred reaction mixture over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux (~40 °C) for 2-4 hours.

-

Upon completion, proceed with the work-up as described in the FAQ section.

Protocol 2: Purification by Column Chromatography

-

Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with 10% ethyl acetate in hexanes.

-

Load the Sample: Concentrate the crude product in vacuo. Dissolve the residue in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

-

Elute: Begin eluting the column with 10% ethyl acetate/hexanes, gradually increasing the polarity to 20-30% ethyl acetate/hexanes.

-

Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(Acetylamino)phenyl methyl(phenyl)carbamate as a solid.

Visualization of Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing yield issues.

References

- Jiang, Y. (2007). Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. CN101066914A.

-

Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 35885–35895. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(phenyl)carbamyl chloride. Retrieved from [Link]

-

Puumi, J., et al. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. The Journal of Organic Chemistry, 88(6), 3353–3362. Retrieved from [Link]

-

Gayke, M., et al. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]

-

Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1114-1190. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Puumi, J., et al. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Green Chemistry. Retrieved from [Link]

-

Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate. Retrieved from [Link]

-

Pittelkow, M., et al. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. Retrieved from [Link]

- Google Patents. (n.d.). Production of phenyl carbamates. EP0121532A1.

-

Koo, I. S., et al. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(6), 3568–3594. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methoxyphenyl)-N-methyl- (CAS 35813-38-8). Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the alkyl [3-/4-(bromoacetyl)phenyl]carbamates 4a–h (alkyl = methyl to butyl). Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of phenylcarbamates. EP1991524A1.

-

Karmaus, W., et al. (2022). Association of prenatal acetaminophen use and acetaminophen metabolites with DNA methylation of newborns: analysis of two consecutive generations of the Isle of Wight birth cohort. Clinical Epigenetics, 14(1), 110. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1145–1149. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Acetamidophenol | CAS#:103-90-2. Retrieved from [Link]

-

Studylib.net. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]

- Google Patents. (n.d.). Solvent free synthesis of acetaminophen. US9006488B1.

Sources

- 1. EP0121532A1 - Production of phenyl carbamates - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Troubleshooting low solubility of 4-(Acetylamino)phenyl methyl(phenyl)carbamate in aqueous media

Technical Support Center: Solubilization of 4-(Acetylamino)phenyl methyl(phenyl)carbamate

Ticket ID: #SOL-4APC-001 Status: Open Subject: Troubleshooting aqueous solubility and precipitation issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary

You are encountering solubility limitations with 4-(Acetylamino)phenyl methyl(phenyl)carbamate . This molecule presents a classic "brick dust" profile: high crystallinity and high lipophilicity (LogP > 2.5), compounded by a lack of ionizable groups in the physiological pH range.

This guide moves beyond basic "shake and heat" methods.[2][3] It addresses the thermodynamic barriers preventing dissolution and provides validated protocols to overcome them without compromising chemical stability.[2][3]

Part 1: Diagnostic Phase (The "Why")[1]

Before attempting a fix, confirm the root cause of your precipitation.[3]

Q: Why does it precipitate immediately when I dilute my DMSO stock into buffer?

A: This is the "Log-Linear Solubility Drop."

Your compound is a lipophilic carbamate ester of paracetamol.[1][2][3] It relies on hydrophobic interactions.[2][3] When you introduce water (high dielectric constant,

-

The Trap: A 1% DMSO final concentration is often insufficient to keep lipophilic carbamates in solution, leading to immediate nucleation and crystal growth.[3]

Q: Can I use acid or base to dissolve it? A: STOP. Do not use strong bases.

-

Reason 1 (Inefficacy): The acetamide nitrogen is non-basic due to resonance withdrawal.[1][2][3] The carbamate nitrogen is similarly non-basic.[2][3] There are no protonation/deprotonation sites in the pH 1–9 range.[3]

-

Reason 2 (Chemical Instability): Phenyl carbamates are susceptible to hydrolysis under alkaline conditions (pH > 8.5).[1][2][3] The hydroxide ion attacks the carbonyl carbon, cleaving the molecule into paracetamol, N-methylaniline, and

.

Part 2: Troubleshooting & Protocols

Scenario A: "I need a clear solution for in vitro assays (Cell Culture/Enzymatic)."

The Fix: The Ternary Cosolvent System DMSO alone is often too toxic for cells at the required concentration.[3] Use a ternary system to lower the dielectric constant barrier.[2][3]

Protocol: PEG-400/DMSO/Water Hybrid [1][2][3]

-

Stock Preparation: Dissolve compound at 500x final concentration in 100% DMSO.

-

Intermediate Step (Critical): Add PEG-400 to the DMSO stock before adding water.[1][2][3]

-

Final Dilution: Slowly add the DMSO/PEG mix to your aqueous buffer with vortexing.

| Component | Function | Final % (Typical) |

| DMSO | Primary Solubilizer | 0.2% - 0.5% |

| PEG-400 | Cosolvent / Interface | 1.0% - 2.0% |

| Buffer | Bulk Medium | > 97% |

Scenario B: "I need a high-concentration formulation for in vivo (IV/IP) dosing."

The Fix: Host-Guest Complexation (Cyclodextrins) Cosolvents cause pain and hemolysis upon injection.[1][2][3] Cyclodextrins (CDs) encapsulate the hydrophobic phenyl rings, shielding them from water.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [1][2][3][4]

-

Why: The phenyl and methyl-phenyl groups fit optimally into the